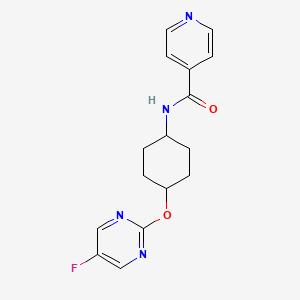

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

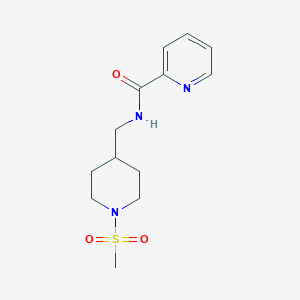

“1-(methylsulfonyl)piperidin-4-amine” is a chemical compound used for research and development . It’s not intended for medicinal, household, or other uses .

Molecular Structure Analysis

The empirical formula for “1-(methylsulfonyl)piperidin-4-amine” is C6H14N2O2S, and its molecular weight is 178.25 . The SMILES string is CS(=O)(=O)N1CCC(N)CC1 .Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) synthesized derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, closely related to the N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide structure. These derivatives were evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of Alzheimer's disease and other neurodegenerative disorders. Substitutions on the benzamide moiety significantly increased anti-AChE activity. One derivative, in particular, showed a marked and significant increase in acetylcholine content in rat brains, suggesting its potential as an antidementia agent (Sugimoto et al., 1990).

Catalyst Design for Formic Acid Dehydrogenation

Guo et al. (2023) discussed the use of Ir complexes with ligands such as N-(Methylsulfonyl)-2-pyridinecarboxamide (similar to the compound of interest) in catalyzing formic acid dehydrogenation (FADH). This research highlights the role of such compounds in developing efficient catalysts for chemical transformations, particularly in the context of sustainable and green chemistry (Guo et al., 2023).

Synthesis of Sulfinamides and Sulfinates

Mikołajczyk et al. (1985) explored the synthesis of sulfinamides and sulfinates, which are crucial in various chemical reactions. The study showed that the treatment of aminosulfenates and dialkyl sulfoxylates with methyl trifluoromethanesulfonate-sodium iodide reagent is an effective method for synthesizing these compounds. This research is relevant for understanding the chemical behavior and synthesis applications of compounds like this compound (Mikołajczyk et al., 1985).

Oxidative and Reductive Cleavage of Disulfide Bonds

Lumb et al. (2014) reported on the Cu(II)-catalyzed oxidative and reductive cleavage of disulfide bonds in compounds related to this compound. This study is significant for understanding the redox chemistry of such compounds and their potential applications in creating new chemical entities through selective bond cleavage (Lumb et al., 2014).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

It has been suggested that this compound may have inhibitory effects on cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide, such factors could include pH, temperature, and the presence of other molecules in the environment .

properties

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-20(18,19)16-8-5-11(6-9-16)10-15-13(17)12-4-2-3-7-14-12/h2-4,7,11H,5-6,8-10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAVFATWQUTZDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2989398.png)

![2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B2989403.png)

![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol](/img/structure/B2989406.png)

![5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2989409.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989419.png)